molecular formula C22H20N4O4 B11265024 2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one

2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B11265024
M. Wt: 404.4 g/mol
InChI Key: JMGPDFZNQXELMP-UHFFFAOYSA-N
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Description

2-{[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-6-(2-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that features a combination of oxadiazole and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-6-(2-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The pyridazinone ring can be synthesized via a condensation reaction involving a hydrazine derivative and a diketone .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-6-(2-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

2-{[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-6-(2-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-6-(2-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-6-(2-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its combination of oxadiazole and pyridazinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(2-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C22H20N4O4/c1-3-29-16-10-8-15(9-11-16)22-23-20(30-25-22)14-26-21(27)13-12-18(24-26)17-6-4-5-7-19(17)28-2/h4-13H,3,14H2,1-2H3

InChI Key

JMGPDFZNQXELMP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4OC

Origin of Product

United States

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